benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate
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Overview
Description
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a carbamate group, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-propan-2-ylaniline in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or aniline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the substituted aniline moiety.
Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate: Contains a piperidine ring instead of the substituted aniline.
Uniqueness
Benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate |
InChI |
InChI=1S/C19H22N2O3/c1-15(2)21(17-11-7-4-8-12-17)18(22)13-20-19(23)24-14-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,20,23) |
InChI Key |
KDKBKWWHYILQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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